Technical Whitepaper: 2-Chloro-4-hydroxybenzaldehyde
Technical Whitepaper: 2-Chloro-4-hydroxybenzaldehyde
Executive Summary
2-Chloro-4-hydroxybenzaldehyde (CAS 56962-11-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. Distinguished by its orthogonal reactivity, this compound features three distinct chemical handles: an electrophilic aldehyde, a nucleophilic phenol, and a halogen capable of metal-catalyzed cross-coupling.
This technical guide analyzes the compound's utility in modern drug discovery, specifically its role as a precursor for beta-secretase (BACE1) inhibitors in Alzheimer's research, antiplasmodial thienopyridines , and coumarin-based antitumor agents . We provide optimized synthetic protocols, structural characterization data, and validated reaction pathways to support researchers in leveraging this intermediate effectively.
Chemical Profile & Physical Properties[1][2][3][4][5]
The unique substitution pattern of the chlorine atom at the ortho position to the aldehyde (and meta to the hydroxyl) imparts specific electronic properties, enhancing the acidity of the phenol and modulating the reactivity of the carbonyl group.
Table 1: Physicochemical Specifications
| Property | Specification | Source |
| Molecular Formula | C₇H₅ClO₂ | PubChem [1] |
| Molecular Weight | 156.57 g/mol | PubChem [1] |
| Appearance | White to light yellow crystalline powder | Sigma-Aldrich [2] |
| Melting Point | 145–147 °C | ChemicalBook [3] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water | BenchChem [4] |
| pKa (Phenol) | ~7.5 (Predicted due to -I effect of Cl) | Calculated |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C. Air sensitive.[1] | Fisher Scientific [5] |
Synthetic Routes & Optimization
The synthesis of 2-Chloro-4-hydroxybenzaldehyde typically follows two primary methodologies: the classical Reimer-Tiemann reaction (industrial scale) and Directed Ortho-Lithiation (high-purity lab scale).
Industrial Route: Reimer-Tiemann Formylation
The most cost-effective route involves the formylation of 3-chlorophenol using chloroform in an alkaline medium. While economical, this method suffers from regioselectivity issues, often yielding the para-formylated isomer (2-chloro-4-hydroxybenzaldehyde) alongside the ortho-isomer.
Mechanism:
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Carbene Generation: Chloroform reacts with hydroxide to form dichlorocarbene (:CCl₂).
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Attack: The phenoxide of 3-chlorophenol attacks the electron-deficient carbene.
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Hydrolysis: The resulting dichloromethyl intermediate is hydrolyzed to the aldehyde.[2]
Laboratory Route: Directed Ortho-Lithiation (DoL)
For applications requiring high regiochemical purity, DoL strategies are superior. Protecting the phenol (e.g., as a MOM-ether) allows for lithiation at the position ortho to the directing group, followed by quenching with DMF.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via the Reimer-Tiemann reaction, highlighting the critical purification step required to isolate the para-isomer.
Validated Experimental Protocols
Protocol A: Synthesis via Reimer-Tiemann (Optimized)
Adapted from methodologies cited in US Patents [6].
Reagents:
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3-Chlorophenol (1.0 eq)
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Sodium Hydroxide (NaOH) (excess, 10-40% aq. solution)
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Chloroform (CHCl₃) (2.0 eq)
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Acid (HCl) for neutralization
Procedure:
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Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-chlorophenol (0.1 mol) in 40% NaOH solution (excess). Heat to 60–70°C.
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Addition: Add Chloroform dropwise over 90 minutes. Maintain vigorous stirring to ensure mixing of the biphasic system. Caution: Reaction is exothermic.
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Reflux: After addition, reflux the mixture for 3 hours. The color typically changes to deep red/orange.
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Workup: Cool to room temperature. Acidify carefully with 6M HCl to pH ~3.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: The crude residue contains both 2-chloro-4-hydroxybenzaldehyde (target) and 2-chloro-6-hydroxybenzaldehyde (isomer). Purify via column chromatography (Hexane:EtOAc 8:2) or recrystallize from water/ethanol mixtures.
Critical Control Point: The temperature must be strictly controlled during CHCl₃ addition. Temperatures >80°C increase polymer/tar formation.
Pharmaceutical & Industrial Applications[2][7][8][9][10][11]
The versatility of CAS 56962-11-9 lies in its ability to undergo condensation, oxidation, and coupling reactions.
Alzheimer’s Disease: BACE1 Inhibitors
Research has identified curcumin derivatives as potent inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). 2-Chloro-4-hydroxybenzaldehyde is a key starting material for synthesizing Curcuminoid analogs (e.g., Compound CU321). The chlorine substituent improves lipophilicity and metabolic stability compared to the natural product [7].
Infectious Disease: Antiplasmodial Thienopyridines
In the fight against malaria, this aldehyde reacts with malononitrile and thiols to form thieno[2,3-b]pyridines . These fused heterocycles exhibit significant activity against Plasmodium falciparum, with the 2-chloro group enhancing binding affinity in the ATP pocket of the parasite's kinase [8].
Antitumor Coumarins
Through Knoevenagel condensation with active methylene compounds (e.g., ethyl acetoacetate), the aldehyde yields 3-substituted coumarins . These derivatives have shown promise as anticoagulants and antitumor agents, inducing apoptosis in cancer cell lines [9].
Visualization: Application Pathways
Figure 2: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.
Analytical Characterization
To validate the identity of the synthesized compound, use the following expected spectral data.
Table 2: Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde (-CHO) | 10.12 | Singlet (s) | 1H | Carbonyl Proton |
| Phenol (-OH) | 11.05 | Broad Singlet | 1H | Exchangeable OH |
| Aromatic H6 | 7.75 | Doublet (d, J=8.6 Hz) | 1H | Ortho to CHO |
| Aromatic H3 | 6.95 | Doublet (d, J=2.3 Hz) | 1H | Meta to CHO, Ortho to Cl |
| Aromatic H5 | 6.88 | Doublet of Doublets | 1H | Para to Cl |
Note: Shifts are approximate and may vary based on concentration and solvent water content.
Safety & Handling (MSDS Summary)
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
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Hazards: Causes serious eye irritation (H319) and respiratory irritation (H335).
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 185363, 2-Chloro-4-hydroxybenzaldehyde. Retrieved from [Link]
- European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes (EP0068725A1).
- Google Patents. (2015). Curcumin derivatives and their use as BACE1 inhibitors (US8962674B2).
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Behbehani, H., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. BMC Chemistry. Retrieved from [Link]
